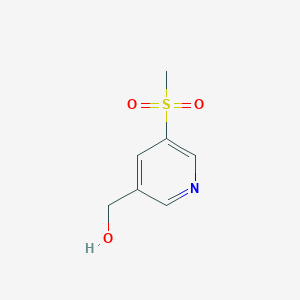
(5-(Methylsulfonyl)pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Methylsulfonyl)pyridin-3-yl)methanol: is an organic compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol This compound features a pyridine ring substituted with a methylsulfonyl group at the 5-position and a methanol group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methylsulfonyl)pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyridine derivative.
Methanol Group Addition: The methanol group is introduced via a nucleophilic substitution reaction, often using methanol as the nucleophile and a suitable leaving group on the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (5-(Methylsulfonyl)pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry:
Catalysis: (5-(Methylsulfonyl)pyridin-3-yl)methanol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industry:
Material Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or stability.
Agriculture: It is studied for its potential as a pesticide or herbicide due to its chemical reactivity.
作用机制
The mechanism of action of (5-(Methylsulfonyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methanol group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
(6-Methanesulfonylpyridin-3-yl)methanol: Similar structure but with the sulfonyl group at the 6-position.
(5-Methanesulfonylpyridin-2-yl)methanol: Similar structure but with the methanol group at the 2-position.
(5-Methylsulfonyl)pyridine-3-boronic acid: Similar structure but with a boronic acid group instead of methanol.
Uniqueness:
Positional Isomerism: The position of the methylsulfonyl and methanol groups in (5-(Methylsulfonyl)pyridin-3-yl)methanol provides unique reactivity and binding properties compared to its isomers.
Functional Group Combination: The combination of methylsulfonyl and methanol groups in the same molecule offers distinct chemical and biological activities.
属性
分子式 |
C7H9NO3S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC 名称 |
(5-methylsulfonylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3 |
InChI 键 |
OINIXUNSQXZYRQ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CN=CC(=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



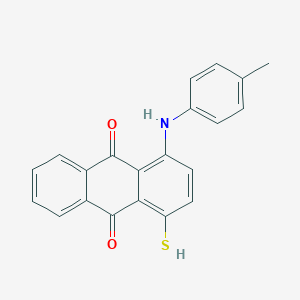
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
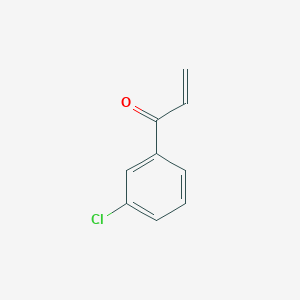
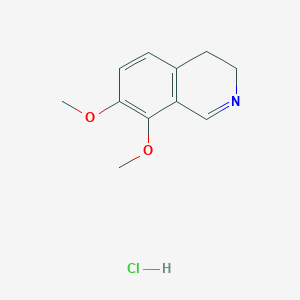
![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)
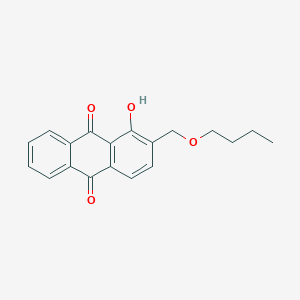
![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
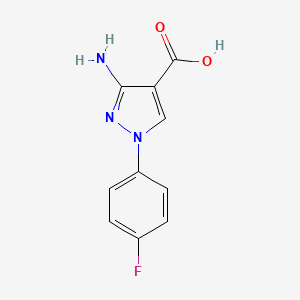



![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
